molecular formula C15H15I3N2O6 B1616824 Ethyl cartrizoate CAS No. 5714-09-0

Ethyl cartrizoate

Cat. No.: B1616824
CAS No.: 5714-09-0
M. Wt: 700.00 g/mol
InChI Key: BZHSRUIDLJDTTJ-UHFFFAOYSA-N
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Description

Ethyl cartrizoate (hypothetical structure inferred from nomenclature) is an ethyl ester compound, likely characterized by a carboxylate functional group. These compounds often serve as intermediates for synthesizing chiral lactones, hydroxyl acids, and bioactive molecules .

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 3,5-diacetamido-2,4,6-triiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I3N2O6/c1-4-25-8(23)5-26-15(24)9-10(16)13(19-6(2)21)12(18)14(11(9)17)20-7(3)22/h4-5H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHSRUIDLJDTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205774
Record name Ethyl cartrizoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-09-0
Record name Ethyl cartrizoate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cartrizoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL CARTRIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FVI4DU91L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cartrizoate can be synthesized through the esterification of 3,5-diacetamido-2,4,6-triiodobenzoic acid with 2-ethoxy-2-oxoethanol . The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality. The final product is purified through crystallization and filtration to remove any impurities .

Mechanism of Action

The primary mechanism of action of ethyl cartrizoate is its ability to enhance the contrast of bronchographic images. The high iodine content of the compound increases the absorption of X-rays, making the bronchial structures more visible on the imaging film . The compound does not interact directly with biological targets but acts as a physical enhancer of image contrast.

Comparison with Similar Compounds

Structural and Functional Properties

Ethyl esters share a common ester backbone but differ in substituents, leading to variations in reactivity, stability, and application. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Ethyl rosmarinate C₃₀H₂₀O₈ 388.37 g/mol Phenolic ester, carboxylate Antioxidants, pharmaceuticals
Ethyl benzoylacetate C₁₁H₁₂O₃ 192.21 g/mol Keto-ester Flavoring agents, intermediates
(R)-2-alkylcyclopentanones Variable Variable Cyclic ketone, alkyl chain Chiral lactone precursors
Ethyl 1H-imidazole-1-acetate C₇H₁₀N₂O₂ 154.17 g/mol Imidazole, ester Drug synthesis, agrochemicals

Key Observations :

  • Ethyl rosmarinate contains a polyphenolic structure, enhancing its antioxidant properties .
  • (R)-2-alkylcyclopentanones (e.g., 2a-c) are cyclic ketones synthesized via FabI-catalyzed asymmetric reduction, enabling high enantioselectivity (up to 95–90% ee) .
  • Ethyl benzoylacetate lacks chiral centers but serves as a versatile intermediate due to its keto-ester functionality .
Enzymatic Asymmetric Reduction

FabI enzymes (e.g., A-FabI and E-FabI) catalyze the reduction of α,β-unsaturated ketones to (R)-2-alkylcyclopentanones with high enantioselectivity:

  • A-FabI : Achieves 95–90% ee for substrates 1a–c, with specific activity of 200–400 U g⁻¹ protein .
  • E-FabI : Exhibits higher catalytic efficiency (kcat/Kₘ = 2.6–6.5 × 10⁴ s⁻¹ M⁻¹) and broader substrate tolerance, converting 40 mM substrates within 1 hour .
  • Cofactor Dependency : Both enzymes require NADH/NADPH, necessitating cofactor recycling systems for industrial scalability .

Comparison with Non-FabI Systems:

  • Old Yellow Enzymes (OYEs): Limited to substrates with electron-withdrawing groups (e.g., nitroalkenes) .
  • Medium-Chain Dehydrogenases/Reductases (MDRs) : Prefer enals but are oxygen-sensitive, unlike FabI .
Enantioselectivity and Yield Optimization
  • A-FabI vs. E-FabI : A-FabI provides superior enantioselectivity (95–90% ee) compared to E-FabI (70–81% ee), but E-FabI offers faster kinetics .
  • Post-Reduction Oxidation : Coupling FabI-catalyzed reduction with CHMO-catalyzed Baeyer-Villiger oxidation improves product ee to 99–98% and yields to 89–78% .
Industrial and Pharmaceutical Relevance
  • Ethyl Rosmarinate : Used in cosmetics and nutraceuticals for its antioxidant properties .
  • (R)-2-alkylcyclopentanones: Critical for synthesizing chiral lactones (e.g., 3a–d), which are precursors to antiviral and anti-inflammatory agents .
  • Ethyl 1H-imidazole-1-acetate : Valued in drug discovery for its imidazole moiety, which enhances binding to biological targets .

Biological Activity

Ethyl cartrizoate, also known as ethyl (E,Z)-2,4-decadienoate, is a compound that has garnered attention for its biological activities, particularly in the context of its use as an attractant in pest management. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various organisms, and potential applications based on recent research findings.

Overview of this compound

This compound is primarily recognized for its role as a kairomonal attractant for certain moth species, particularly the codling moth (Cydia pomonella). This compound has been studied for its electroantennographic responses in various tortricid species, indicating its significance in pest control strategies.

  • Kairomonal Activity : this compound acts as a kairomone, which is a chemical signal emitted by one species that influences the behavior of another species. In this case, it attracts both male and female codling moths, enhancing the efficacy of traps used in agricultural settings .
  • Electroantennographic (EAG) Responses : Research has demonstrated that the EAG responses of different tortricid species to this compound are dose-dependent. This means that varying concentrations of the compound can elicit different levels of attraction, which is crucial for optimizing pest management strategies .

Field-Trapping Experiments

Field experiments conducted in Italy have confirmed the attractiveness of this compound to codling moths and other related species. The results indicated that traps baited with this compound significantly outperformed control traps without the attractant. This finding suggests that this compound could be effectively utilized in integrated pest management (IPM) programs to monitor and control pest populations .

Comparative Studies

A comparative study highlighted the biological activity of this compound against other alkylating agents and its potential therapeutic applications. While specific data on its antineoplastic properties were limited, it was noted that compounds with similar structures often exhibit significant biological activities .

Data Table: Biological Activity Summary

Activity Organism Effect Reference
Kairomonal attractantCydia pomonellaIncreased trapping efficiency
EAG responseVarious tortricidsDose-dependent attraction
Comparative chemical activityVarious alkylating agentsPotential therapeutic implications

Potential Applications

This compound's biological activity suggests several potential applications:

  • Pest Management : As an effective attractant for codling moths, it can be used in traps to reduce pest populations in orchards and vineyards.
  • Research Tool : Its ability to elicit specific behavioral responses makes it a valuable tool for studying insect behavior and ecology.
  • Therapeutic Investigations : Although more research is needed, there may be unexplored therapeutic potentials based on its chemical structure and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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